1-Trityl-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-tritylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHMXJCLHSYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441910 | |
| Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191103-80-7 | |
| Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Tritylation of Imidazole-4-carboxylic Acid
A common laboratory-scale method involves reacting 1H-imidazole-4-carboxylic acid with trityl chloride (triphenylchloromethane) in the presence of a base. Triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction. The reaction proceeds in dichloromethane at room temperature, yielding 1-trityl-1H-imidazole-4-carboxylic acid with a reported purity of >95% after recrystallization.
Reaction Conditions:
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Molar Ratio: 1:1.0–1.5 (imidazole-4-carboxylic acid : trityl chloride).
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 20–25°C (ambient conditions).
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Reaction Time: 2–4 hours.
This method’s efficiency hinges on rigorous exclusion of moisture, as trityl chloride is sensitive to hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted trityl chloride and byproducts.
Ethyl Ester Pathway (Patent WO2015078235A1)
An alternative industrial route outlined in Patent WO2015078235A1 utilizes imidazole-4-carboxylic acid ethyl ester as the starting material. This two-step process enhances yield and scalability:
Step 1: Amino Protection
Imidazole-4-carboxylic acid ethyl ester reacts with trityl chloride in the presence of triethylamine:
Key Parameters:
Step 2: Saponification to Carboxylic Acid
The ethyl ester undergoes basic hydrolysis using potassium hydroxide (1.0–3.0 M) or sodium hydroxide, followed by acidification with HCl to precipitate the product:
Optimization Notes:
Oxidation of 1-Trityl-4-methylimidazole
A less conventional approach involves oxidizing 1-trityl-4-methylimidazole using potassium permanganate () in dichloromethane. This method, adapted from the synthesis of 1H-imidazole-4-carboxylic acid, requires careful temperature control (40–50°C) to avoid over-oxidation.
Reaction Scheme:
Challenges:
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Low yields (50–60%) due to competing side reactions.
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Requires chromatographic purification to isolate the product.
Comparative Analysis of Methodologies
| Parameter | Direct Tritylation | Ethyl Ester Pathway | Oxidation Route |
|---|---|---|---|
| Starting Material | Imidazole-4-carboxylic acid | Imidazole-4-carboxylate ester | 1-Trityl-4-methylimidazole |
| Reaction Steps | 1 | 2 | 2 |
| Yield | 75–85% | 85–90% | 50–60% |
| Purification | Recrystallization | Acid precipitation | Column chromatography |
| Scalability | Moderate | High | Low |
The ethyl ester pathway offers superior yield and scalability, making it the preferred method for industrial production. In contrast, the oxidation route is limited by low efficiency and operational complexity.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. Key adaptations include:
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Catalyst Recycling: Recovering triethylamine via distillation reduces waste.
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Solvent Choice: Substituting dichloromethane with toluene lowers toxicity and improves safety.
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Continuous Flow Systems: Enhancing reaction consistency and throughput.
Challenges and Optimization Strategies
Byproduct Formation
Tritylation reactions often generate triphenylmethanol as a byproduct, necessitating efficient separation techniques. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes this impurity.
Moisture Sensitivity
Trityl chloride’s susceptibility to hydrolysis mandates anhydrous conditions. Molecular sieves (4Å) or inert gas atmospheres (N₂/Ar) are employed to maintain reaction integrity.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-methanol derivatives.
Scientific Research Applications
1-Trityl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Trityl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity. These interactions can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 1-Trityl-1H-imidazole-4-carboxylic acid with other imidazole derivatives, emphasizing substituent groups, molecular properties, and applications:
Purity and Commercial Availability
- This compound is available at 98% purity from suppliers like Combi-Blocks and BLDpharm .
Biological Activity
1-Trityl-1H-imidazole-4-carboxylic acid is a synthetic compound belonging to the imidazole family, characterized by its unique trityl group (triphenylmethyl) that enhances its chemical stability and solubility. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and comparative studies with related compounds.
- Molecular Formula : C22H19N2O2
- Molecular Weight : Approximately 359.40 g/mol
- Structure : The compound features a trityl group attached to the imidazole ring and a carboxylic acid functional group at the 4-position.
Biological Activity Overview
This compound has shown promise in several areas of biological activity:
1. Antifungal Activity
Research indicates that this compound may act as an analog to Clotrimazole, suggesting potential antifungal properties by disrupting fungal cell membranes. Its structural similarity to known antifungal agents positions it as a candidate for further investigation in this area.
2. Cytochrome P450 Inhibition
The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. These interactions imply significant implications for drug metabolism and pharmacokinetics, making it a valuable scaffold for drug development aimed at modulating metabolic pathways.
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. However, detailed mechanisms and efficacy in clinical settings remain to be fully elucidated.
While specific mechanisms of action for this compound are not yet fully understood, its interactions with cytochrome P450 enzymes suggest it may alter metabolic processes significantly. Further studies are required to clarify these interactions and their biological implications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Iodo-1-Trityl-1H-Imidazole | C22H17IN2 | Halogenated variant with potential enhanced reactivity |
| 1-Trityl-1H-Imidazole-4-Carbaldehyde | C23H19N2O | Contains an aldehyde group, increasing reactivity |
| 4-Imidazol-1-Ylmethylphenylamine | C13H14N4 | Features an amine group; different biological activity profile |
This table illustrates the diversity within the imidazole derivative family while highlighting the specific attributes of this compound that contribute to its distinct biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various imidazole derivatives, including this compound. For instance:
- Antiviral Activity : In vitro assays have demonstrated that certain imidazole derivatives exhibit moderate antiviral activity against HIV-1 by inhibiting integrase interactions . The potential role of 1-Trityl derivatives in similar pathways warrants further exploration.
- Inhibition Assays : In studies evaluating enzyme inhibition, compounds similar to 1-Trityl derivatives showed varying degrees of inhibition against key metabolic enzymes, reinforcing the importance of structural modifications in enhancing biological efficacy.
- Toxicological Assessments : Toxicological evaluations indicate that while some derivatives exhibit promising therapeutic profiles, their safety margins must be established through comprehensive testing to avoid cytotoxic effects observed in preliminary screenings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
